![molecular formula C8H4ClF3N2 B14066251 [2-Chloro-5-(trifluoromethyl)phenyl]cyanamide CAS No. 21714-36-3](/img/structure/B14066251.png)
[2-Chloro-5-(trifluoromethyl)phenyl]cyanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyanamide, [2-chloro-5-(trifluoromethyl)phenyl]- is an organic compound characterized by the presence of a cyanamide group attached to a phenyl ring substituted with chlorine and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyanamide, [2-chloro-5-(trifluoromethyl)phenyl]- typically involves the reaction of isothiocyanates with nucleophiles under mild conditions. An iron-mediated desulfurization approach has been demonstrated to be efficient for the synthesis of substituted cyanamides from isothiocyanates . This method involves subsequent nucleophilic addition and desulfurization, which are rapid and facile, and can be accomplished at room temperature.
Industrial Production Methods
Industrial production methods for cyanamide, [2-chloro-5-(trifluoromethyl)phenyl]- are not extensively documented in the literature. the general approach involves the use of readily available starting materials and optimized reaction conditions to achieve high yields and purity of the target compound.
Chemical Reactions Analysis
Types of Reactions
Cyanamide, [2-chloro-5-(trifluoromethyl)phenyl]- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of cyanamide, [2-chloro-5-(trifluoromethyl)phenyl]- include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation but generally involve mild temperatures and the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from the reactions of cyanamide, [2-chloro-5-(trifluoromethyl)phenyl]- depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of new substituted compounds.
Scientific Research Applications
Cyanamide, [2-chloro-5-(trifluoromethyl)phenyl]- has a wide range of scientific research applications, including:
Biology: The compound’s unique chemical properties make it useful in biological studies, particularly in the investigation of enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of cyanamide, [2-chloro-5-(trifluoromethyl)phenyl]- involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to cyanamide, [2-chloro-5-(trifluoromethyl)phenyl]- include other substituted cyanamides and phenyl derivatives with different substituents on the aromatic ring .
Uniqueness
The uniqueness of cyanamide, [2-chloro-5-(trifluoromethyl)phenyl]- lies in its specific combination of substituents, which confer distinct chemical properties and reactivity. The presence of the trifluoromethyl group enhances the compound’s stability and lipophilicity, while the chlorine atom provides additional sites for chemical modification .
Properties
CAS No. |
21714-36-3 |
|---|---|
Molecular Formula |
C8H4ClF3N2 |
Molecular Weight |
220.58 g/mol |
IUPAC Name |
[2-chloro-5-(trifluoromethyl)phenyl]cyanamide |
InChI |
InChI=1S/C8H4ClF3N2/c9-6-2-1-5(8(10,11)12)3-7(6)14-4-13/h1-3,14H |
InChI Key |
MLPMLUYPZZEGPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)NC#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


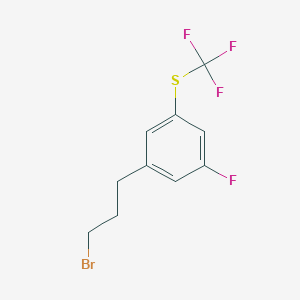
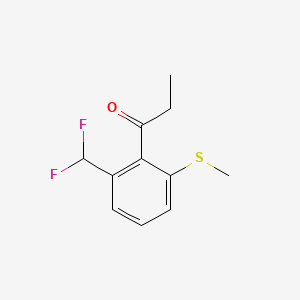
![5-Methyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B14066193.png)

![[4-(Pentafluoroethoxy)phenyl]hydrazine](/img/structure/B14066200.png)
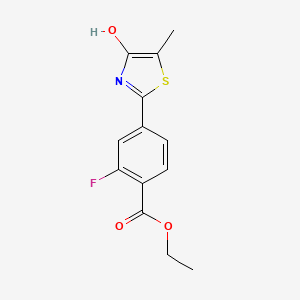
![3-iodo-6-methoxy-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14066213.png)
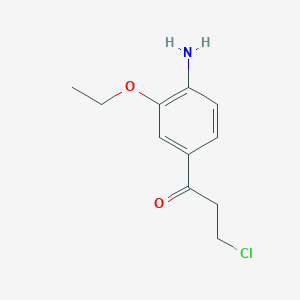
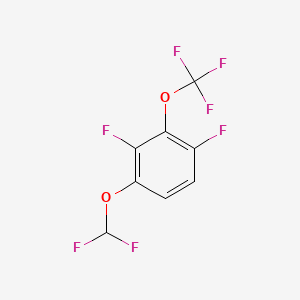
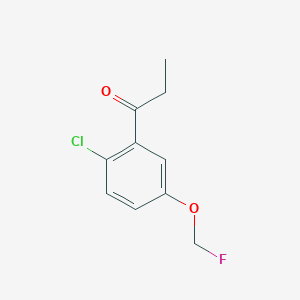
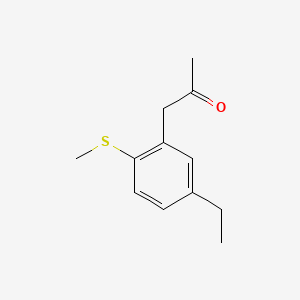

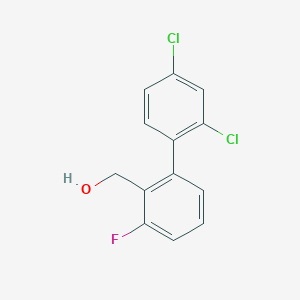
![2-Oxo-1,2,3,4-tetrahydroimidazo[1,5-a]pyrimidine-8-carboxamide](/img/structure/B14066254.png)
